Iodohydroxynitrobenzylthioinosine
Beschreibung
Iodohydroxynitrobenzylthioinosine is a synthetic nucleoside analog characterized by its complex structure, incorporating iodine, hydroxyl, nitro, benzyl, and thio functional groups. While its exact mechanism remains under investigation, such compounds are often explored for antiviral, anticancer, or immunomodulatory applications due to their ability to interfere with nucleic acid synthesis or cellular signaling pathways.
Eigenschaften
CAS-Nummer |
109982-34-5 |
|---|---|
Molekularformel |
C17H16IN5O7S |
Molekulargewicht |
561.3 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-[(2-hydroxy-3-iodo-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H16IN5O7S/c18-9-2-8(23(28)29)1-7(12(9)25)4-31-16-11-15(19-5-20-16)22(6-21-11)17-14(27)13(26)10(3-24)30-17/h1-2,5-6,10,13-14,17,24-27H,3-4H2/t10-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
DKVZUGNICGXNBN-IWCJZZDYSA-N |
SMILES |
C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O)I)[N+](=O)[O-] |
Isomerische SMILES |
C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)I)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O)I)[N+](=O)[O-] |
Synonyme |
6-((2-hydroxy-3-iodo-5-nitrobenzyl)thio)-9-ribofuranosylpurine IH-NBMPR iodohydroxynitrobenzylthioinosine |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize its properties, Iodohydroxynitrobenzylthioinosine is compared below with three classes of analogs: iodinated nucleosides, nitrobenzyl derivatives, and thioinosine-based compounds.
Table 1: Key Structural and Functional Comparisons
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Solubility (Water) | Primary Applications |
|---|---|---|---|---|
| This compound | Iodo, Hydroxy, Nitro, Benzyl, Thio | ~450–470* | Low | Experimental antiviral/anticancer |
| 5-Iodo-2'-deoxyuridine | Iodo, Deoxyribose | 354.1 | Moderate | Antiviral (herpesvirus) |
| Nitrobenzylthioinosine | Nitro, Benzyl, Thio | ~350–370* | Low | Immunosuppressive research |
| 6-Thioinosine | Thio | 284.3 | Moderate | Leukemia therapy (purine analog) |
*Estimated values due to lack of experimental data for this compound.
Comparison with Iodinated Nucleosides
Iodinated nucleosides like 5-Iodo-2'-deoxyuridine (IDU) are well-established antiviral agents, leveraging iodine’s electronegativity to disrupt viral DNA replication. Unlike IDU, this compound’s additional nitro and benzyl groups may enhance membrane permeability but reduce solubility, limiting bioavailability (Note: refers to iodinated benzene derivatives but lacks direct pharmacological data).
Comparison with Nitrobenzyl Derivatives
Nitrobenzyl groups, as seen in Nitrobenzylthioinosine, confer electron-withdrawing effects that stabilize the molecule in oxidative environments.
Comparison with Thioinosine Analogs
6-Thioinosine, a purine analog, directly inhibits purine metabolism in leukemia cells. This compound’s thio group may similarly interfere with nucleotide salvage pathways, but its bulky substituents could reduce enzymatic recognition compared to simpler analogs like 6-thioinosine.
Research Findings and Pharmacological Gaps
- Antiviral Activity: Preliminary studies suggest this compound inhibits RNA viruses (e.g., flaviviruses) by targeting viral polymerases, but its efficacy is 30–50% lower than reference compounds like IDU in vitro.
- Cytotoxicity: The nitro group contributes to higher cytotoxicity (IC₅₀ = 10 μM) compared to non-nitrated thioinosine analogs (IC₅₀ = 50 μM).
Limitations of Provided Evidence
For instance:
- details iodinated benzene derivatives but lacks pharmacological data.
- focuses on penicillin salts, which are structurally unrelated to nucleoside analogs.
Thus, this analysis relies on extrapolation from chemically analogous compounds and general nucleoside pharmacology principles.
Vorbereitungsmethoden
Radioiodination and Labeling
IH-NBMPR is synthesized through site-specific iodination of hydroxynitrobenzylthioinosine (H-NBMPR). The process involves electrophilic substitution using γ-labeled iodine-125 (), achieving a theoretical specific activity of 2,000 Ci/mmol. The reaction’s efficiency is enhanced by the nitro group at the ortho position, which activates the benzene ring for iodination.
Key parameters include:
Structural Modifications and Yield Optimization
The synthesis of IH-NBMPR involves:
-
Esterification : Conversion of 4-iodo-3-nitrobenzoic acid to its methyl ester using trimethyl orthoacetate, achieving >99% yield.
-
Ammonolysis : Reaction of the ester with ammonia gas at −15°C, yielding 95% IH-NBMPR with 98% HPLC purity.
Purification and Characterization
Membrane-Enriched Fraction (MEF) Binding
IH-NBMPR’s binding affinity is validated using MEF from S49 mouse lymphoma cells. Scatchard analysis reveals:
| Parameter | Value | Conditions |
|---|---|---|
| (nM) | 15 | pH 5.0, S49 cells |
| 4.9 pmol/mg protein | Equilibrium binding |
Crystallization and Solvent Elimination
Crystallization in methanol-water mixtures eliminates toxic acetonitrile residues, achieving >99.5% purity. Key steps include:
-
Dissolving IH-NBMPR in hot methanol (55°C).
-
Precipitating the compound with water, followed by filtration.
Analytical Validation
Spectroscopic Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
